N-(3-iodophenyl)thiolan-3-amine

Medicinal Chemistry Property Prediction Synthetic Planning

N-(3-iodophenyl)thiolan-3-amine (CAS: 1152560-15-0) is a secondary amine comprising a 3-iodophenyl group linked via an amine nitrogen to the 3-position of a thiolane (tetrahydrothiophene) ring. Its molecular formula is C10H12INS, with a molecular weight of 305.18 g/mol.

Molecular Formula C10H12INS
Molecular Weight 305.18 g/mol
Cat. No. B12117437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-iodophenyl)thiolan-3-amine
Molecular FormulaC10H12INS
Molecular Weight305.18 g/mol
Structural Identifiers
SMILESC1CSCC1NC2=CC(=CC=C2)I
InChIInChI=1S/C10H12INS/c11-8-2-1-3-9(6-8)12-10-4-5-13-7-10/h1-3,6,10,12H,4-5,7H2
InChIKeyWBPIDSWPOMIJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-iodophenyl)thiolan-3-amine Procurement Guide: CAS 1152560-15-0 Specifications and Research-Grade Chemical Data


N-(3-iodophenyl)thiolan-3-amine (CAS: 1152560-15-0) is a secondary amine comprising a 3-iodophenyl group linked via an amine nitrogen to the 3-position of a thiolane (tetrahydrothiophene) ring . Its molecular formula is C10H12INS, with a molecular weight of 305.18 g/mol . The compound serves as a synthetic building block in medicinal chemistry and organic synthesis, with the iodine atom providing a versatile handle for further functionalization via cross-coupling reactions . The thiolane ring introduces conformational constraints and sulfur-mediated electronic properties that differ fundamentally from acyclic amines or oxygen-containing heterocyclic analogs [1].

Why N-(3-iodophenyl)thiolan-3-amine Cannot Be Replaced by Common Analogs: Key Differentiation Points for Informed Sourcing


Substituting N-(3-iodophenyl)thiolan-3-amine with closely related analogs—such as the 2-iodophenyl regioisomer, the ring-expanded thian-4-amine derivative, or acyclic 3-iodoaniline derivatives—can fundamentally alter molecular recognition, physicochemical properties, and synthetic utility. The meta-iodine substitution pattern on the phenyl ring is critical for maintaining specific steric and electronic profiles in target binding [1]. The five-membered thiolane ring imposes distinct conformational constraints and sulfur-mediated interactions compared to six-membered thiane rings or acyclic amines, which directly impact molecular geometry and intermolecular interactions [2]. Additionally, the thiolane scaffold provides a different hydrogen-bonding capacity and lipophilicity profile compared to oxygen-containing tetrahydrofuran analogs . These structural differences translate into measurable variations in properties such as molecular weight (305.18 g/mol for the target vs. 319.21 g/mol for the thian-4-amine analog), which affect downstream synthetic workflows and biological assays .

Quantitative Evidence Guide for N-(3-iodophenyl)thiolan-3-amine: Comparative Data Against Closest Analogs


Molecular Weight Differentiation: N-(3-iodophenyl)thiolan-3-amine vs. N-(3-iodophenyl)thian-4-amine

N-(3-iodophenyl)thiolan-3-amine has a molecular weight of 305.18 g/mol , whereas its closest ring-expanded analog, N-(3-iodophenyl)thian-4-amine (CAS 1156599-90-4), has a molecular weight of 319.21 g/mol, representing a 14.03 g/mol increase due to an additional methylene group in the sulfur-containing ring . This difference is critical for applications where precise molecular weight impacts pharmacokinetic predictions, mass spectrometry analysis, or stoichiometric calculations in synthesis.

Medicinal Chemistry Property Prediction Synthetic Planning

Iodine Substitution Position: Meta (3-) vs. Ortho (2-) Regioisomer Comparison

The 3-iodophenyl substitution pattern in N-(3-iodophenyl)thiolan-3-amine places the iodine atom in the meta position relative to the amine linkage. Literature evidence from the structurally related N-(halophenyl)trozamicol series demonstrates that the 3-iodophenyl regioisomer (6d) displays significantly higher affinity for the vesicular acetylcholine transporter (VAChT) compared to the para-substituted analog (6c) [1]. While direct affinity data for N-(3-iodophenyl)thiolan-3-amine is not available, this class-level inference highlights the critical importance of iodine substitution position for biological activity and molecular recognition. The ortho (2-) regioisomer, N-(2-iodophenyl)thiolan-3-amine (CAS 1152561-16-4), is also commercially available but would exhibit different steric and electronic properties due to the proximity of the iodine atom to the amine linkage.

Structure-Activity Relationship Medicinal Chemistry Organic Synthesis

Ring Size Comparison: Thiolane (5-membered) vs. Thiane (6-membered) Scaffold

The thiolane ring in N-(3-iodophenyl)thiolan-3-amine is a five-membered sulfur-containing heterocycle, whereas the thian-4-amine analog contains a six-membered ring. The smaller ring size of thiolane results in a more compact molecular shape with reduced flexibility. Computed properties for the thiolan-3-amine scaffold indicate an XLogP3-AA value of 0.1, a topological polar surface area (TPSA) of 51.3 Ų, and 0 rotatable bonds [1]. In contrast, the thian-4-amine scaffold would be expected to have increased lipophilicity due to the additional methylene group, potentially altering solubility and permeability profiles. The conformational constraint imposed by the five-membered ring also affects the spatial orientation of the amine nitrogen and the 3-iodophenyl group, which can influence molecular recognition in biological targets.

Conformational Analysis Medicinal Chemistry Property Optimization

Research and Industrial Applications for N-(3-iodophenyl)thiolan-3-amine Where Generic Analogs Are Inadequate


Medicinal Chemistry: Lead Optimization Requiring Precise Molecular Weight Control

In lead optimization programs where molecular weight is a critical parameter for achieving favorable drug-like properties, N-(3-iodophenyl)thiolan-3-amine (MW: 305.18 g/mol) offers a 14 g/mol lower molecular weight compared to the thian-4-amine analog (MW: 319.21 g/mol) . This difference can be decisive in maintaining compliance with Lipinski's Rule of Five and improving predicted oral bioavailability. The compound serves as a valuable intermediate for introducing a meta-iodophenyl group with a conformationally constrained thiolane linker, enabling the exploration of sulfur-mediated interactions without the added mass of a six-membered ring.

Chemical Biology: Probing Structure-Activity Relationships of Meta-Iodophenyl Bioisosteres

When investigating the biological consequences of iodine substitution position on an aromatic ring, N-(3-iodophenyl)thiolan-3-amine provides the specific meta-iodine geometry. Class-level evidence from the N-(halophenyl)trozamicol series demonstrates that the 3-iodophenyl regioisomer exhibits distinct binding affinity compared to the para-substituted analog [1]. Substituting this compound with the ortho regioisomer (N-(2-iodophenyl)thiolan-3-amine) or para-substituted analogs would alter the spatial presentation of the iodine atom and potentially compromise target engagement, making this specific regioisomer essential for SAR studies requiring the meta substitution pattern.

Synthetic Methodology: Development of Thiolane-Containing Compound Libraries

For researchers building focused libraries of sulfur-containing heterocycles, N-(3-iodophenyl)thiolan-3-amine serves as a key building block that introduces both a thiolane ring and an iodoarene functionality in a single step. The iodine atom provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig aminations) to generate diverse analogs . The conformational constraint of the five-membered thiolane ring (with 0 rotatable bonds in the scaffold) imparts rigidity that is distinct from more flexible acyclic amine linkers or six-membered thiane analogs, enabling the exploration of conformationally restricted chemical space [2].

Radiochemistry: Precursor for Radioiodination in SPECT/PET Tracer Development

The 3-iodophenyl moiety in this compound serves as a potential site for radioiodination with isotopes such as ¹²³I or ¹²⁵I for SPECT imaging applications. The meta-iodine substitution pattern is critical, as studies with the structurally related N-(3-[¹²⁵I]iodophenyl)trozamicol ([¹²⁵I]IPHT) have demonstrated that the 3-iodophenyl regioisomer enables tracer distribution consistent with cholinergic innervation patterns [1]. Substitution with the para-iodophenyl analog resulted in significantly lower target affinity, underscoring the importance of the meta-iodine geometry for successful radiotracer development. The thiolane scaffold provides a distinct molecular framework compared to the trozamicol core, offering alternative pharmacokinetic and binding profiles.

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